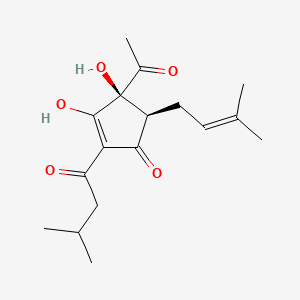
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a naturally occurring compound found in hops, which are used primarily in the brewing industry. This compound is part of the humulone family, which contributes to the bitter taste of beer. The molecular formula of this compound is C17H24O5, and it has a molecular weight of 308.37 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one typically involves the cyclization of specific precursors under controlled conditions. One common method includes the use of boron reagents in Suzuki–Miyaura coupling reactions . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound often involves the extraction from hops followed by purification processes. The extraction is usually done using organic solvents, and the compound is then purified through techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: This involves replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: Beyond brewing, it is used in the production of various pharmaceuticals and nutraceuticals
作用機序
The mechanism by which (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one exerts its effects involves its interaction with specific molecular targets. It is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The compound’s ability to interact with enzymes and receptors makes it a valuable subject for pharmacological studies .
類似化合物との比較
Humulone: Another bitter acid found in hops, known for its antimicrobial properties.
Isohumulone: A derivative of humulone, used in brewing for its stability and bitterness.
Lupulone: Similar in structure to humulone, with potential anti-inflammatory effects.
Uniqueness: (4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is unique due to its specific acetyl group, which imparts distinct chemical properties and biological activities. This makes it particularly interesting for research in various fields, including medicinal chemistry and pharmacology .
特性
CAS番号 |
18445-46-0 |
|---|---|
分子式 |
C17H24O5 |
分子量 |
308.374 |
IUPAC名 |
(4S,5R)-4-acetyl-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C17H24O5/c1-9(2)6-7-12-15(20)14(13(19)8-10(3)4)16(21)17(12,22)11(5)18/h6,10,12,21-22H,7-8H2,1-5H3/t12-,17-/m0/s1 |
InChIキー |
YUOKUOQICQPNPP-SJCJKPOMSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















